molecular formula C8H10Cl2N2O2 B142771 2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl CAS No. 143016-67-5

2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl

Cat. No.: B142771
CAS No.: 143016-67-5
M. Wt: 237.08 g/mol
InChI Key: AGIDHTWUAIZNLI-UHFFFAOYSA-N
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Description

1.1 Structural and Physicochemical Properties
2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl (CAS 153476-68-7) is a pyridine derivative with the molecular formula C₈H₉ClN₂O₂ and a molecular weight of 200.622 g/mol. Key physicochemical properties include:

  • Density: 1.3±0.1 g/cm³
  • Boiling Point: 326.7±37.0 °C
  • Melting Point: 125–126°C (toluene recrystallization)
  • Flash Point: 151.4±26.5 °C .

The compound features a chloromethyl (-CH₂Cl) group at position 2, methyl groups at positions 3 and 5, and a nitro (-NO₂) group at position 4 (Figure 1). This substitution pattern confers unique reactivity, particularly in nucleophilic substitutions and electrophilic aromatic reactions.

1.2 Applications The compound is primarily utilized as a pharmaceutical intermediate, notably in synthesizing proton pump inhibitors (e.g., omeprazole-related compounds) . Its nitro group enhances electrophilicity, facilitating downstream functionalization.

Properties

IUPAC Name

2-(chloromethyl)-3,5-dimethyl-4-nitropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2.ClH/c1-5-4-10-7(3-9)6(2)8(5)11(12)13;/h4H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIDHTWUAIZNLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1[N+](=O)[O-])C)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rearrangement-Based Synthesis from 4-Nitro-2,3,5-Trimethylpyridine-N-Oxide

The most well-documented method involves a multi-step rearrangement process starting from 4-nitro-2,3,5-trimethylpyridine-N-oxide (Formula IV). This route, described in patents US6303787B1, avoids impurity formation by leveraging controlled hydrolysis and chlorination conditions:

Step 1: Rearrangement to 2-Acetyloxymethyl-3,5-Dimethyl-4-Nitropyridine (Formula XI)

Formula IV undergoes thermal rearrangement in the presence of acetic anhydride at 70–90°C. The reaction proceeds via an intramolecular acetyl transfer, forming the acetylated intermediate XI. Key parameters include:

  • Temperature: 85–90°C

  • Reagent ratio: 1.5–2.0 equivalents of acetic anhydride per mole of Formula IV.

  • Reaction time: 4–6 hours.

Step 2: Base Hydrolysis to 2-Hydroxymethyl-3,5-Dimethyl-4-Nitropyridine (Formula II)

Formula XI is hydrolyzed using sodium hydroxide or potassium hydroxide at 0–5°C to yield Formula II. This step eliminates acetyl groups while preserving the nitro functionality. Critical factors:

  • Base concentration: 40% NaOH solution.

  • Temperature control: ≤5°C to prevent nitro group reduction.

  • Purification: Recrystallization from toluene achieves >98% purity.

Step 3: Chlorination to 2-Chloromethyl-3,5-Dimethyl-4-Nitropyridine (Formula III)

Formula II is treated with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) at 0–15°C. The hydroxyl group is replaced by chlorine, forming the free base Formula III. Optimal conditions:

  • Chlorinating agent: 1.2 equivalents of SOCl₂.

  • Reaction time: 2–4 hours.

  • Yield: 85–90% after solvent distillation.

Step 4: HCl Salt Formation

The free base (Formula III) is dissolved in anhydrous ether or dichloromethane and treated with hydrogen chloride gas or concentrated HCl to precipitate the hydrochloride salt.

Direct Chloromethylation of 3,5-Dimethyl-4-Nitropyridine

An alternative route, described by VulcanChem, involves direct chloromethylation of 3,5-dimethyl-4-nitropyridine. This method uses formaldehyde and hydrochloric acid in the presence of zinc chloride (ZnCl₂) as a Lewis acid catalyst:

  • Reagents: 1.2 equivalents of formaldehyde, 2.0 equivalents of HCl, 0.1 equivalents of ZnCl₂.

  • Reaction conditions: 50–60°C for 6–8 hours.

  • Yield: 70–75% after recrystallization.

Key Challenges:

  • Regioselectivity: Competing reactions at the pyridine ring’s 2- and 6-positions may occur without precise temperature control.

  • Impurity profile: Byproducts like 3,5-dimethyl-4-nitro-2,6-bis(chloromethyl)pyridine can form if excess formaldehyde is used.

Comparative Analysis of Synthesis Methods

Parameter Rearrangement Method Direct Chloromethylation
Starting material Formula IV3,5-Dimethyl-4-nitropyridine
Reaction steps 3 (rearrangement, hydrolysis, chlorination)1 (chloromethylation)
Yield 85–90%70–75%
Purity >98%90–92%
Key advantage High purity, scalableFewer steps
Key limitation Multi-step purificationLower regioselectivity

Industrial-Scale Optimization

Impurity Control in the Rearrangement Method

Patents emphasize minimizing impurities such as 2-hydroxymethyl-3,5-dimethyl-4-chloropyridine (Formula XIV) and 2-chloromethyl-3,5-dimethyl-4-chloropyridine (Formula XIII). Strategies include:

  • Immediate neutralization after hydrolysis to prevent acid-mediated side reactions.

  • Low-temperature chlorination (0–15°C) to suppress nitro group reduction.

Solvent Selection

  • Hydrolysis step: Methanol/water mixtures improve base solubility and reaction homogeneity.

  • Chlorination step: Dichloromethane enhances reagent miscibility and facilitates SOCl₂ removal.

Recent Advances and Alternatives

Continuous Flow Reactors

Pilot-scale trials using microreactors have reduced reaction times for the rearrangement step by 40%, achieving 90% yield at 100°C with precise residence time control .

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl serves as an important intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its chloromethyl group allows for nucleophilic substitution reactions with amines, thiols, and other nucleophiles to form diverse derivatives.

Reaction TypeExample ReagentsMajor Products
SubstitutionSodium methoxideMethylsulphinyl derivatives
ReductionHydrogen gas with palladiumAmino derivatives
OxidationPotassium permanganateCarboxylic acid derivatives

Research indicates that this compound and its derivatives exhibit potential biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives possess significant activity against both Gram-positive and Gram-negative bacteria. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to bactericidal effects .
  • Anti-inflammatory Effects : Compounds derived from this compound have been investigated for their ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Medicinal Chemistry Applications

The compound is explored for its potential use in drug development. Its unique structural features allow it to serve as a precursor for synthesizing various therapeutic agents:

  • Antibiotics Development : The reactivity of the nitro group is particularly valuable in developing new antibiotics.
  • Drug Design : The compound's ability to form diverse derivatives makes it a candidate for designing drugs targeting specific biological pathways.

Industrial Applications

In the industrial sector, this compound finds applications in:

  • Agrochemicals Production : Its reactivity allows it to be utilized in synthesizing herbicides and pesticides.
  • Chemical Manufacturing : The compound is used as an intermediate in producing various industrial chemicals due to its functional groups' versatility.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloromethyl-Substituted Pyridine Derivatives

A comparison of key pyridine-based analogs is provided in Table 1.

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Applications
2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl C₈H₉ClN₂O₂ 2: -CH₂Cl; 3,5: -CH₃; 4: -NO₂ 200.62 125–126 Pharmaceutical intermediates
2-(Chloromethyl)-4-Methoxy-3,5-Dimethylpyridine HCl C₉H₁₂ClNO₂ 2: -CH₂Cl; 3,5: -CH₃; 4: -OCH₃ 217.66 Not reported Omeprazole synthesis
2-Chloromethyl-6-Methylpyridine HCl C₇H₈ClN·HCl 2: -CH₂Cl; 6: -CH₃ 170.05 Not reported Ligand synthesis for catalysts
2-(Chloromethyl)pyridine HCl C₆H₆ClN·HCl 2: -CH₂Cl 148.03 Not reported Polymer precursor

Key Observations :

  • Substituent Effects : The nitro group in the target compound increases electrophilicity compared to methoxy or methyl groups, enhancing reactivity in SN2 reactions .
  • Thermal Stability: The higher melting point (125–126°C) of the target compound compared to non-nitrated analogs suggests improved crystallinity, likely due to nitro-group hydrogen bonding .

Functional Group Comparisons

Nitro vs. Methoxy Groups
  • Electron Effects : The nitro group is strongly electron-withdrawing (-I, -M), activating the pyridine ring toward nucleophilic attack at the 4-position. In contrast, methoxy groups (-OCH₃) are electron-donating (+M), directing electrophiles to ortho/para positions .
  • Synthetic Utility : Nitro groups are advantageous for reductions to amines, while methoxy groups are stable under basic conditions, making them suitable for etherifications .
Chloromethyl Reactivity

The -CH₂Cl moiety enables alkylation reactions. For example:

  • In pharmaceuticals, it reacts with thiols or amines to form covalent bonds (e.g., omeprazole synthesis) .
  • In polymers, it participates in crosslinking (e.g., polyimide monomers) .

Pharmacological Intermediates and Regulatory Considerations

Regulatory Status

  • Purity Requirements : Pharmaceutical intermediates like the target compound require >98% purity, as mandated by pharmacopeial standards (e.g., USP, EP) .
  • Safety Profile : The compound’s flash point (151°C) indicates moderate flammability, necessitating precautions during handling .

Stability Challenges

  • Nitro Group Instability : Under acidic conditions, the nitro group may undergo partial reduction, requiring inert atmospheres during reactions .
  • Chloromethyl Hydrolysis : Prolonged exposure to moisture can hydrolyze -CH₂Cl to -CH₂OH, necessitating anhydrous storage .

Biological Activity

Overview

2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl (CAS No. 143016-67-5) is a pyridine derivative characterized by a chloromethyl group at the 2-position, two methyl groups at the 3 and 5 positions, and a nitro group at the 4-position of the pyridine ring. This compound is not only significant in synthetic organic chemistry but also exhibits potential biological activities that warrant detailed investigation.

The synthesis of this compound typically involves chloromethylation reactions, often using reagents such as formaldehyde and hydrochloric acid in the presence of catalysts like zinc chloride. The overall reaction can be summarized as follows:

3 5 Dimethyl 4 nitropyridine+Formaldehyde+HCl2 Chloromethyl 3 5 Dimethyl 4 Nitropyridine HCl\text{3 5 Dimethyl 4 nitropyridine}+\text{Formaldehyde}+\text{HCl}\rightarrow \text{2 Chloromethyl 3 5 Dimethyl 4 Nitropyridine HCl}

This compound has been studied for its reactivity, undergoing various chemical transformations such as substitution and reduction reactions, which can lead to a range of derivatives with diverse biological activities.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to bactericidal effects. A study demonstrated that certain derivatives displayed significant activity against Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics.

Anti-inflammatory Effects

In addition to its antimicrobial properties, compounds derived from this compound have been investigated for anti-inflammatory effects. The mechanism appears to involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Antibacterial Activity Assessment : A series of experiments evaluated the antibacterial efficacy of synthesized derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the chloromethyl or nitro positions significantly enhanced antibacterial potency compared to the parent compound.
  • Anti-inflammatory Mechanism Investigation : In vitro studies using macrophage cell lines treated with various derivatives showed a reduction in nitric oxide production and pro-inflammatory cytokines (TNF-α and IL-6), indicating a promising anti-inflammatory profile.

Table 1: Biological Activities of Derivatives of this compound

Compound DerivativeAntibacterial Activity (MIC µg/mL)Anti-inflammatory Effect (IC50 µM)
Parent Compound>1000N/A
Derivative A25020
Derivative B50015
Derivative C10010

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. The chloromethyl group facilitates nucleophilic substitution reactions leading to modifications in proteins and enzymes. The nitro group can undergo reduction to generate reactive species that disrupt cellular functions, contributing to its antimicrobial and anti-inflammatory effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl
Reactant of Route 2
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2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl

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